16beta-Hydroxyandrosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66791-83-1 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
HLQYTKUIIJTNHH-RWUIUEHLSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O |
Synonyms |
16 beta-hydroxyandrosterone 3-alpha,16 beta-dihydroxyandrostan-17-one |
Origin of Product |
United States |
Biosynthesis and Endogenous Production of 16beta Hydroxyandrosterone
Precursor Pathways for 16beta-Hydroxyandrosterone Formation
The formation of this compound, a metabolite of the androgen androsterone (B159326), involves specific precursor pathways and enzymatic reactions. ontosight.ai This steroid hormone is part of the broader network of androgen biosynthesis and metabolism. glowm.comnih.gov
Role of Androsterone Sulfate (B86663) as a Precursor
Studies in female rats have demonstrated that androsterone sulfate can serve as a direct precursor for the formation of this compound. nih.govkeio.ac.jp When radiolabeled androsterone sulfate is administered, this compound is identified as a biliary metabolite in the form of a disulphate. nih.gov This suggests a metabolic pathway where androsterone sulfate undergoes direct 16beta-hydroxylation. keio.ac.jp The liver is a primary site for this conversion, with microsomal enzymes playing a crucial role. keio.ac.jp Specifically, 16beta-hydroxylating enzymes present in the liver microsomes can act on steroid sulfates. keio.ac.jp This leads to the formation of this compound 3-sulfate, which is then further conjugated to form a disulphate. keio.ac.jp
Intermediates in Androgen Biosynthesis Leading to 16beta-Hydroxylation
The biosynthesis of androgens is a multi-step process that begins with cholesterol and involves numerous enzymatic conversions in tissues like the adrenal glands and gonads. glowm.comnih.gov Key intermediates in this pathway can serve as substrates for various hydroxylation reactions, including 16beta-hydroxylation.
The classical androgen biosynthesis pathway proceeds from pregnenolone (B344588) to dehydroepiandrosterone (B1670201) (DHEA). nih.govbham.ac.uk DHEA and its sulfate, DHEAS, are major circulating androgen precursors. bham.ac.uk While DHEA is a known precursor for more potent androgens like testosterone (B1683101), it and other C19 steroids can also be directed towards different metabolic fates, including hydroxylation at various positions. bham.ac.ukontosight.ai For instance, the cytochrome P450 enzyme CYP11A1, primarily known for cholesterol side-chain cleavage, has been shown to possess 16beta-hydroxylase activity towards different steroid hormone intermediates, leading to the formation of 16beta-hydroxy-DHEA. researchgate.netuni-saarland.de
Furthermore, androstenedione (B190577), another key intermediate in androgen synthesis, can also undergo 16beta-hydroxylation. researchgate.net This reaction has been observed in microbial biotransformation studies, indicating that the androst-4-ene-3,17-dione structure is susceptible to this modification. researchgate.net
Enzymatic Mechanisms of 16beta-Hydroxylation
The introduction of a hydroxyl group at the 16beta position of the steroid nucleus is a stereospecific reaction catalyzed by particular enzymes.
Identification and Characterization of 16beta-Hydroxylase Activity
The activity of 16beta-hydroxylase has been identified in various biological systems. In female rats, the metabolism of androsterone sulfate leads to the formation of this compound, confirming the presence of enzymes capable of this specific hydroxylation. nih.gov Research has also identified 16beta-hydroxylase activity in relation to other steroid substrates. For example, CYP11A1 has been shown to exhibit 16beta-hydroxylase activity towards various steroid intermediates. researchgate.netuni-saarland.de Microbial systems have also been a valuable source for identifying and characterizing novel steroid hydroxylases, including those with 16beta-specificity. asm.orgnih.gov
Involvement of Cytochrome P450 Enzymes in Steroid Hydroxylation
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.govmdpi.com These enzymes are responsible for catalyzing various oxidative reactions, including the highly specific hydroxylation of steroid molecules at different positions. mdpi.comacs.orgnih.gov
Several CYP enzymes have been identified to possess 16beta-hydroxylase activity:
CYP105D7 , a microbial P450, has been shown to catalyze the 16beta-hydroxylation of several steroid molecules, including testosterone and progesterone. asm.orgnih.gov
CYP109E1 from Bacillus megaterium hydroxylates testosterone to produce 16beta-hydroxytestosterone as the main product. asm.orgmdpi.com
CYP11A1 , in addition to its primary role in steroidogenesis, demonstrates 2beta- and 16beta-hydroxylase activity. researchgate.netuni-saarland.de
Engineered mutants of P450 BM3 (CYP102A1) have been developed to selectively hydroxylate testosterone at the 16beta-position. acs.orgsci-hub.se
CYP109B4 from Bacillus sonorensis has been identified as a 16beta steroid-hydroxylase with high selectivity and activity. acs.orgrsc.org
The table below summarizes some of the key cytochrome P450 enzymes involved in 16beta-hydroxylation of steroids.
| Enzyme Family | Specific Enzyme | Organism/Source | Substrate(s) | Product(s) |
| CYP105 | CYP105D7 | Microbial | Testosterone, Progesterone, Androstenedione | 16β-hydroxy derivatives |
| CYP109 | CYP109E1 | Bacillus megaterium | Testosterone | 16β-hydroxytestosterone |
| CYP109 | CYP109B4 | Bacillus sonorensis | Steroids | 16β-hydroxysteroids |
| CYP11 | CYP11A1 | Human | Steroid intermediates | 16β-hydroxy-DHEA |
| CYP102 | P450 BM3 (mutants) | Engineered | Testosterone | 16β-hydroxytestosterone |
Tissue and Cellular Localization of this compound Biosynthesis in Research Models
The endogenous synthesis of this compound is not confined to a single organ but occurs in various tissues equipped with the necessary steroidogenic enzymes. Research models have been instrumental in localizing these biosynthetic pathways, primarily identifying the adrenal glands, and to a lesser extent, other non-adrenal and gonadal tissues as sites of production.
Adrenal Pathways and Androgen Precursor Metabolism
The adrenal cortex is a primary site for the production of androgen precursors, which are essential for the synthesis of this compound. nih.govsewellurology.com The adrenal glands produce a variety of 19-carbon (C19) steroids, including dehydroepiandrosterone (DHEA), dehydroepiandrosterone sulfate (DHEAS), and androstenedione (A4). nih.gov These compounds, while having weak androgenic activity themselves, serve as a circulating pool of precursors for conversion into more potent androgens and their metabolites in peripheral tissues. nih.govnih.gov
The biosynthesis of these precursors is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, where adrenocorticotropic hormone (ACTH) stimulates the adrenal gland to produce steroids like DHEA. nih.gov The classic androgen biosynthesis pathway, also known as the Δ5 pathway, begins with cholesterol and leads to the production of DHEA from pregnenolone. nih.gov This conversion involves the enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov
A critical step in the formation of 16-hydroxylated androgens is the introduction of a hydroxyl group at the 16β position of a steroid precursor. Research has demonstrated that the enzyme CYP11A1 (also known as P450scc), primarily known for cleaving the cholesterol side chain to produce pregnenolone, also exhibits 16β-hydroxylase activity. researchgate.net This enzymatic action can lead to the formation of 16β-hydroxydehydroepiandrosterone (16β-OH-DHEA). researchgate.net This metabolic process can occur in various tissues where the enzyme is present, including the adrenal glands. ontosight.ai
Furthermore, the fetal adrenal gland is a significant site of 16-hydroxylated steroid production. oncohemakey.com During pregnancy, the fetal adrenal gland secretes large quantities of DHEA-S and its 16-hydroxylated metabolites, which serve as precursors for placental estrogen synthesis. mayocliniclabs.com In certain enzymatic deficiencies, such as 11β-hydroxylase deficiency, an accumulation of precursors can lead to alternative metabolic pathways, potentially increasing the formation of other steroid metabolites. nih.gov For instance, it has been suggested that the natriuretic activity observed in some cases of congenital adrenal hyperplasia might be due to 16-hydroxylated steroids produced from fetal adrenal tissue. jcrpe.orgjcrpe.org this compound itself is recognized as a metabolite of androsterone. ontosight.ai
Table 1: Key Adrenal Enzymes in Androgen Precursor Synthesis
| Enzyme | Function | Location in Pathway |
|---|---|---|
| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone; also exhibits 16β-hydroxylase activity, forming 16β-OH-DHEA. researchgate.net | Initial and specific hydroxylation steps |
| CYP17A1 | Catalyzes 17α-hydroxylation and 17,20-lyase activity, converting pregnenolone derivatives to DHEA. nih.govnih.gov | Δ5 "classic" androgen pathway |
| HSD3B2 | Converts Δ5 steroids (e.g., DHEA) to Δ4 steroids (e.g., androstenedione). nih.gov | Conversion of DHEA |
| AKR1C3 | Also known as 17β-hydroxysteroid dehydrogenase type 5; converts androstenedione to testosterone in the adrenal. nih.govnih.gov | Androgen synthesis |
Non-Adrenal/Gonadal Contributions to Steroidogenesis in Research Models
While the adrenal gland is a major source of the necessary precursors, the biosynthesis of 16-hydroxylated steroids is not exclusive to it. Non-adrenal and gonadal tissues also contribute to the metabolism of these compounds. nih.govontosight.ai
The liver is a key site for steroid metabolism, including the hydroxylation of DHEA by cytochrome P450 enzymes. ontosight.ai This indicates that precursors secreted by the adrenal glands can be transported to the liver for further processing, which may include 16β-hydroxylation.
Research in animal models has provided direct evidence of gonadal involvement. In one study using a pony stallion model, the perfusion of deuterium-labeled DHEA into a testicular artery resulted in the formation of various labeled metabolites, demonstrating that the testes possess the enzymatic machinery to metabolize DHEA at the 16-position. science.gov
Moreover, many peripheral tissues can take up inactive androgen precursors, such as DHEA, from circulation and convert them into active androgens and their metabolites. nih.gov This process of "intracrine" steroidogenesis occurs in tissues that express the required enzymes, such as 5α-reductase and hydroxysteroid dehydrogenases. glowm.com The skin, for example, is known to be an androgen-responsive organ capable of converting precursors to more potent forms. glowm.com The specific contribution of these peripheral tissues to the circulating pool of this compound depends on the expression and activity of 16β-hydroxylating enzymes in those locations.
Table 2: Documented Sites of Non-Adrenal/Gonadal Androgen Metabolism
| Tissue/Organ | Documented Metabolic Activity | Research Context |
|---|---|---|
| Liver | Hydroxylation of DHEA via cytochrome P450 enzymes. ontosight.ai | General steroid metabolism |
| Testes | Metabolism of DHEA at the 16-position. science.gov | Animal research model (Pony Stallion) |
| Peripheral Tissues (e.g., Skin) | Conversion of inactive androgen precursors (e.g., DHEA) to active androgens. nih.govglowm.com | General "intracrine" steroidogenesis |
Metabolic Transformations and Conjugation of 16beta Hydroxyandrosterone
Phase I Metabolic Pathways of 16beta-Hydroxyandrosterone
Phase I metabolism of steroids typically involves reactions such as oxidation, reduction, and hydroxylation, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. libretexts.orgmdpi.com These reactions modify the steroid's structure, which can alter its biological activity and prepare it for subsequent Phase II conjugation. nih.gov
While 16beta-hydroxylation itself is a key Phase I metabolic step in the formation of this compound from other steroid precursors, further oxidative metabolism of the compound can occur. uu.nlcore.ac.uk In research settings, studies on related C19 steroids have shown that additional hydroxylations can take place at various positions on the steroid ring. For instance, in vitro experiments with liver microsomes have identified multiple hydroxylation pathways for androstenedione (B190577), including at the 6β, 7α, and 16α positions, in addition to 16β. uu.nl It is plausible that this compound could be a substrate for similar enzymatic processes, leading to the formation of dihydroxy or trihydroxy metabolites. For example, studies in rats have reported the formation of 6β,16α-diol and 6β,16β-diol metabolites of androstenedione. uu.nl The potential for such further oxidation highlights the complexity of steroid metabolic pathways.
Phase II Metabolic Pathways of this compound
Phase II metabolism is the primary route for the inactivation and elimination of this compound. These conjugation reactions attach polar molecules like glucuronic acid or sulfate (B86663) to the steroid, making it more water-soluble and readily excretable in urine or bile. uomus.edu.iqksumsc.com
Glucuronidation is a major Phase II pathway for a wide array of endogenous and exogenous compounds, including steroids. nih.gov This reaction involves the transfer of glucuronic acid from the activated coenzyme, UDP-glucuronic acid (UDPGA), to a hydroxyl group on the steroid substrate. uomus.edu.iquniprot.org The resulting glucuronide conjugate is significantly more polar and is efficiently eliminated from the body. ksumsc.com For steroid metabolites, glucuronidation is a crucial inactivation process. researchgate.net
The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). nih.gov This superfamily of enzymes exhibits specificity for different substrates. nih.gov Several UGT isoforms are known to be involved in the glucuronidation of androgens and their metabolites.
UGT2B Family : The UGT2B subfamily, particularly UGT2B7, UGT2B15, and UGT2B17, plays a significant role in the glucuronidation of androgen metabolites. nih.gov Research on the related compound 16α-hydroxyestrone has demonstrated that UGT2B7 is highly effective at catalyzing glucuronidation at the 16-hydroxyl position. nih.gov Given the structural similarity, it is likely that UGT2B7 is also involved in the conjugation of this compound.
UGT1A Family : Members of the UGT1A family are also active in steroid metabolism. For example, UGT1A10 shows high activity in the glucuronidation of estrone. nih.gov
UGT2A Family : UGT2A1 is another isoform that catalyzes the glucuronidation of androgens and estrogens. uniprot.org
The specific UGT enzymes that preferentially conjugate this compound at its available hydroxyl groups (3-alpha and 16-beta) determine the final structure of the excreted metabolites.
Table 1: UGT Enzymes Involved in Steroid Glucuronidation
| Enzyme Family | Specific Enzyme | Known Steroid Substrates | Potential Role for this compound |
|---|---|---|---|
| UGT2B | UGT2B7 | Androgen metabolites, 16α-hydroxyestrone nih.govnih.gov | Likely involved in conjugation at the 16β-hydroxyl group. |
| UGT2B15 | Androgen metabolites nih.gov | Potential role in conjugation. | |
| UGT2B17 | Androgen metabolites nih.gov | Potential role in conjugation. | |
| UGT1A | UGT1A10 | Estrone nih.gov | Potential role in conjugation. |
| UGT2A | UGT2A1 | Androgens, Estrogens uniprot.org | Potential role in conjugation. |
Sulfation is another critical Phase II conjugation pathway for steroids. wikipedia.org This reaction involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group of the substrate. plos.orgsydlabs.com The resulting sulfate ester is highly water-soluble and biologically inactive. nih.gov Hydroxy groups at the 16β position of C19 steroids are known to be important targets for sulfation. bham.ac.uk
The enzymes that catalyze sulfation are known as sulfotransferases (SULTs). wikipedia.orgebi.ac.uk These cytosolic enzymes are crucial for detoxifying xenobiotics and regulating hormone levels. plos.org
SULT2A1 : This enzyme, also known as dehydroepiandrosterone (B1670201) sulfotransferase, is abundantly expressed in the liver and intestine and is responsible for the sulfation of various hydroxysteroids. nih.gov It is a primary candidate for the sulfation of this compound.
A notable aspect of the metabolism of 16-hydroxylated steroids is the formation of diconjugates, particularly disulfates (also referred to as bis-sulfates). Research in female rats has explicitly identified This compound disulphate as a biliary metabolite following the administration of androsterone (B159326) sulphate. nih.gov This indicates that both the 3-alpha and 16-beta hydroxyl groups of this compound can undergo sulfation, leading to the formation of a bisulphate conjugate. nih.govnih.gov This diconjugation further enhances the water solubility and facilitates the excretion of the steroid metabolite.
Table 2: Sulfotransferase Enzymes and Conjugation Products
| Enzyme Family | Specific Enzyme | Function | Conjugation Product of this compound |
|---|---|---|---|
| SULT2 | SULT2A1 | Catalyzes sulfation of hydroxysteroids. nih.gov | This compound-3-sulfate, this compound-16-sulfate |
| This compound disulphate (Bisulphate) nih.gov |
Other Conjugation Reactions in Research Models
Beyond the well-established pathways of glucuronidation and sulfation at single positions, research in animal models has revealed the existence of other, less common conjugation reactions for this compound. These alternative metabolic routes, particularly the formation of diconjugates, highlight the diverse strategies employed by different species to metabolize and eliminate steroids.
One of the most notable findings in this area comes from studies on the biliary excretion of androsterone metabolites in female rats. In this specific research model, this compound has been identified as a disulphate conjugate. nih.gov This discovery was significant as it pointed towards a more complex pattern of sulfation than typically observed for many other steroid metabolites.
A key study investigating the biliary metabolites of androsterone sulphate in female rats provided direct evidence for this unusual conjugation. nih.govkeio.ac.jp Following the administration of radiolabeled androsterone sulphate, the biliary metabolites were meticulously separated and analyzed. The diconjugate fraction, upon solvolysis, yielded several steroids, among which was this compound. nih.gov This finding firmly established the existence of this compound disulphate as a biliary metabolite in this animal model. keio.ac.jp
The proposed metabolic pathway suggests that androsterone sulphate first undergoes 16β-hydroxylation in the liver to form this compound 3-sulphate. keio.ac.jp Subsequently, this monosulphate intermediate is further conjugated with a second sulphate group by a sulfotransferase enzyme, leading to the formation of the disulphate. keio.ac.jp This diconjugated form is then readily excreted into the bile. nih.govkeio.ac.jp
It is important to note that the identification of this disulphate was crucial in correcting previous assumptions. Earlier research had identified 3alpha,17beta-dihydroxy-5alpha-androstan-16-one as a major biliary metabolite. keio.ac.jp However, it was later suggested that this compound could be an artifact formed from the rearrangement of the less stable this compound during the isolation procedures. keio.ac.jp The careful separation techniques employed in the later study allowed for the definitive identification of this compound disulphate. nih.govkeio.ac.jp
The following table summarizes the key findings from the research on the disulphate conjugation of this compound in female rats.
| Research Model | Precursor | Identified Metabolite | Conjugation Type | Site of Excretion | Key Finding |
| Female Rat | Androsterone Sulphate | This compound Disulphate | Disulphate | Bile | Identification of a diconjugated metabolite of this compound. nih.govkeio.ac.jp |
While the formation of disulphates represents a significant finding, the exploration of other potential conjugation reactions for this compound in a wider range of research models remains an area for further investigation. The metabolic fate of this compound can be influenced by various factors, including the species, sex, and the specific enzymatic machinery present in different tissues. nih.gov Future studies employing in vitro systems, such as liver microsomes from various species, could provide more insights into the full spectrum of conjugation reactions that this compound can undergo.
Analytical Methodologies for 16beta Hydroxyandrosterone Research
Sample Preparation Techniques for Biological Matrices in Research
The initial and often most critical stage in the analysis of 16beta-hydroxyandrosterone from biological matrices like urine and plasma is sample preparation. nih.govtaylorfrancis.com The primary goals of this step are to isolate the analyte from interfering substances, enrich its concentration, and convert it into a form suitable for instrumental analysis. taylorfrancis.com
Extraction and Enrichment Methods
Various extraction techniques are utilized to isolate this compound and other steroids from complex biological samples. The choice of method depends on the nature of the biological matrix and the desired level of sample purity.
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. researchgate.net For steroid analysis, LLE with solvents like diethyl ether or diisopropyl ether has been commonly employed. colab.ws While effective, LLE can be labor-intensive and require significant volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE): SPE has become a widely adopted technique for the extraction and cleanup of steroids from biological fluids. nih.govgoogle.com It utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest while allowing interfering compounds to pass through. Different sorbent chemistries, such as C18, can be used to effectively isolate steroids from urine and plasma. researchgate.net SPE offers advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. nih.govtaylorfrancis.com
Supported Liquid Extraction (SLE): This technique combines elements of both LLE and SPE. The aqueous sample is absorbed onto an inert diatomaceous earth support, and then the analytes are eluted with a water-immiscible organic solvent. researchgate.net
Microextraction Techniques: Miniaturized methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) have emerged as alternatives that require smaller sample volumes and reduce solvent use. researchgate.net
| Extraction Method | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Diethyl ether, Diisopropyl ether colab.ws | Well-established | Labor-intensive, large solvent volume researchgate.net |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | C18, Mixed-mode sorbents researchgate.netscispace.com | High recovery, automation potential nih.govtaylorfrancis.com | Can be more expensive than LLE |
| Supported Liquid Extraction (SLE) | LLE on a solid support | Diatomaceous earth researchgate.net | Simplicity, reduced emulsion formation | May have lower capacity than SPE |
| Microextraction (e.g., SPME) | Miniaturized extraction | Various fiber coatings | Small sample volume, reduced solvent researchgate.net | Can have lower recovery for some analytes |
Enzymatic and Chemical Deconjugation Strategies
In the body, steroids like this compound are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. researchgate.net For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), these conjugated forms must first be cleaved, a process known as deconjugation. researchgate.net
Enzymatic Hydrolysis: This is the most common approach and typically involves the use of β-glucuronidase and/or arylsulfatase enzymes to cleave the glucuronide and sulfate bonds, respectively. researchgate.netuu.nl Enzymes from sources like Helix pomatia are frequently used as they contain both β-glucuronidase and arylsulfatase activity. uu.nl However, the efficiency of enzymatic hydrolysis can be variable and may be incomplete for certain steroid conjugates. researchgate.net
Chemical Deconjugation (Solvolysis): This method uses chemical reagents to achieve deconjugation. While it can be effective, it may also lead to the degradation of the target analyte or the formation of artifacts. researchgate.net
The choice between enzymatic and chemical deconjugation depends on the specific requirements of the analysis, with enzymatic hydrolysis generally being preferred for its milder conditions. researchgate.net
Derivatization for Enhanced Analytical Performance
Derivatization is a chemical modification process used to improve the analytical properties of compounds, particularly for GC-MS analysis. uu.nlresearchgate.net For steroids like this compound, derivatization is often essential to:
Increase Volatility and Thermal Stability: Steroids are often not volatile enough for direct GC analysis. Derivatization converts polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives. researchgate.net
Improve Chromatographic Separation: Derivatized compounds often exhibit better peak shapes and resolution in chromatographic systems. uu.nl
Enhance Mass Spectrometric Detection: Derivatization can introduce specific fragmentation patterns in the mass spectrometer, leading to increased sensitivity and specificity of detection. uu.nl
A common derivatization method for steroids is silylation , where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. uu.nl Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. uu.nl
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the prepared extract.
Gas Chromatography (GC) Applications in Steroid Analysis
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), has long been a cornerstone of steroid analysis. nih.govphenomenex.com
Principle: In GC, a vaporized sample is transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. openaccessjournals.com
Advantages: GC-MS provides excellent separation efficiency, high sensitivity, and detailed structural information, making it a powerful tool for identifying and quantifying steroids. nih.govdrawellanalytical.com
Requirements: As mentioned, GC analysis of steroids like this compound typically requires a deconjugation step to cleave any glucuronide or sulfate moieties and a derivatization step to increase volatility and improve chromatographic performance. researchgate.netuu.nl
Liquid Chromatography (LC) Applications in Steroid Analysis
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), has become an increasingly important technique for steroid analysis. researchgate.netopenaccessjournals.com
Principle: In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential interactions of the analytes with the stationary and mobile phases. lupinepublishers.com
Advantages: A key advantage of LC-MS is its ability to directly analyze conjugated steroids without the need for deconjugation and derivatization, simplifying sample preparation and avoiding potential issues with incomplete hydrolysis. researchgate.netcolab.ws LC-MS/MS offers high sensitivity and specificity, making it suitable for the analysis of low-concentration steroids in complex biological matrices. scispace.comlabmanager.com
Methodologies: Reversed-phase LC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for steroid separation. researchgate.netresearchgate.net The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection of target analytes. colab.wsscispace.com
| Chromatographic Technique | Principle of Separation | Sample Preparation Requirements | Key Advantages |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase openaccessjournals.com | Deconjugation and derivatization are typically required researchgate.netuu.nl | High resolution, excellent for profiling multiple steroids nih.gov |
| Liquid Chromatography (LC) | Partitioning between a liquid mobile phase and a solid stationary phase lupinepublishers.com | Can analyze conjugated steroids directly researchgate.netcolab.ws | High throughput, suitable for polar and non-volatile compounds openaccessjournals.comlabmanager.com |
Ultra-Performance Liquid Chromatography (UPLC) in Research
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). waters.comlcms.cz In steroid research, UPLC is critical for separating structurally similar compounds, such as isomers, which may be isobaric (having the same nominal mass) and thus indistinguishable by a low-resolution mass spectrometer alone. waters.comlcms.cz The technology utilizes columns with smaller particle sizes (typically sub-2 μm), which allows for higher mobile phase linear velocities without a loss of efficiency, resulting in rapid and highly resolved separations. waters.comwaters.com
For the analysis of steroids like this compound, UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS). waters.comwaters.com This combination leverages the superior separation power of UPLC to deliver distinct analyte peaks to the mass spectrometer, minimizing ion suppression and improving the accuracy of quantification. lcms.cz Research methods have been developed for the analysis of large panels of steroid hormones from biological samples like serum and plasma, demonstrating the capability of UPLC to resolve numerous isobaric steroids in a single, short analytical run, often under 10 minutes. waters.comlcms.cz This high-throughput capability is invaluable for clinical research and metabolomics studies. waters.com
Table 1: UPLC System Parameters for Steroid Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., ACQUITY UPLC BEH C18, CORTECS UPLC C18) | Separation of steroids based on hydrophobicity. waters.comlcms.cz |
| Mobile Phase | Water and an organic solvent (e.g., methanol, acetonitrile) with additives like formic acid. medrxiv.org | Elution of analytes from the column. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle columns to ensure high efficiency. medrxiv.org |
| Gradient | Linear gradient from lower to higher organic solvent concentration. | To elute a wide range of steroids with varying polarities. medrxiv.org |
| Run Time | < 10 minutes | Enables high-throughput analysis. lcms.cz |
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is a cornerstone technology in steroid analysis due to its exceptional sensitivity and specificity. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the detection and potential identification of analytes. When preceded by a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS can analyze complex mixtures of steroid metabolites. nih.govmdpi.com LC-MS is often considered the most promising analytical method for steroids and their conjugates because of its versatility and ability to analyze thermally labile and non-volatile compounds without derivatization. nih.govresearchgate.net
Single Quadrupole and Triple Quadrupole Mass Spectrometry (MS/MS)
Quadrupole mass analyzers are common in clinical and research laboratories. nih.gov A single quadrupole instrument can be used to scan a range of m/z values to generate a mass spectrum of the analytes eluting from the LC column.
Triple quadrupole (QqQ) mass spectrometers, used in tandem mass spectrometry (MS/MS), are the gold standard for quantitative steroid analysis. nih.gov This setup consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (Q2). nih.gov For quantification, the instrument operates in Multiple Reaction Monitoring (MRM) mode. waters.com
Q1 is set to isolate a specific precursor ion (e.g., the molecular ion of this compound).
Q2 is filled with an inert gas (e.g., argon). The precursor ion is fragmented through collision-induced dissociation (CID).
Q3 is set to detect a specific, characteristic product ion resulting from the fragmentation.
This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces chemical noise, enabling sensitive and accurate quantification even at low physiological concentrations. lcms.czmedrxiv.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). oup.comacs.org This capability allows for the determination of the elemental formula of an unknown metabolite, a critical step in its identification. acs.orgacs.org Unlike triple quadrupole instruments that target known analytes, HRMS can be used for untargeted screening, acquiring full-scan mass spectra of all ions within a specified mass range. oup.comnih.gov
Liquid chromatography combined with HRMS (LC-HRAM) is a powerful tool for steroid profiling in various adrenal disorders. oup.comresearchgate.net While HRMS can resolve many steroid metabolites, it generally cannot distinguish between isomers without prior chromatographic separation. oup.com The combination of retention time from LC and the accurate mass and isotopic pattern from HRMS provides high confidence in the identification of steroid metabolites in complex samples like urine. nih.govresearchgate.net
Ion Mobility-Mass Spectrometry (IM-MS) in Steroid Research
Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion. nih.govclemson.edu After ionization, ions are guided through a drift tube filled with a buffer gas. Their velocity through the tube depends on their rotationally averaged area, known as the collision cross-section (CCS). clemson.edu This allows for the separation of ions that may be isobaric and even have similar retention times. fit.edu
IM-MS is particularly powerful for resolving steroid isomers, a significant analytical challenge. nih.govclemson.edu For instance, epimers that differ only in the spatial orientation of a single hydroxyl group can often be separated by their distinct CCS values. acs.org Coupling IM with LC-MS/MS provides a three-dimensional analytical platform (retention time, drift time/CCS, and m/z) that enhances peak capacity and provides greater confidence in compound identification. acs.org Derivatization techniques can be used to further amplify structural differences between isomers, leading to improved separation by ion mobility. clemson.eduacs.org
Identification and Structural Elucidation of Metabolites
The identification of steroid metabolites, such as this compound, relies on a combination of the analytical techniques described above. The process involves gathering evidence from chromatographic behavior, mass spectrometric data, and comparison with reference standards.
In one study, this compound was identified as a biliary metabolite of androsterone (B159326) sulphate in female rats. nih.govkeio.ac.jp The research involved the following steps:
Extraction and Separation: Metabolites were extracted from bile and separated into different conjugate fractions using chromatography. nih.gov
Hydrolysis: The diconjugate fraction was solvolyzed to release the free steroids. nih.gov
Chromatographic Separation: The liberated steroids were further separated by partition chromatography. nih.gov
GC-MS Analysis: The separated fractions were analyzed by gas chromatography-mass spectrometry (GC-MS), which provided both retention time data and mass spectra. nih.gov
Identification: The mass spectrum and retention time of one of the metabolites were identical to that of a synthesized this compound reference standard, confirming its identity. nih.govkeio.ac.jp
Tandem MS (MS/MS) fragmentation patterns are crucial for structural elucidation. acs.orgroyalsocietypublishing.org By analyzing the fragments produced, researchers can deduce the structure of the steroid core and the positions of functional groups. High-resolution MS/MS provides accurate mass data for these fragments, further constraining the possible structures. acs.org
Isotopic Analysis in Metabolic Research
Isotopic analysis is a powerful tool in metabolic research for both quantification and pathway elucidation. nih.gov This typically involves the use of stable isotope-labeled compounds (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)). irisotope.com
For quantitative analysis, a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) is added to a sample as an internal standard at the beginning of sample preparation. sigmaaldrich.com Because the labeled standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. sigmaaldrich.com However, it is distinguished by the mass spectrometer due to its higher mass. irisotope.com By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved.
For metabolic pathway studies, a labeled precursor can be administered, and its biotransformation can be traced. frontiersin.org For example, female rats were dosed with [³H]androsterone sulphate to study its biliary metabolites, which led to the identification of this compound as a disulphate. nih.gov Similarly, deuterium-labeled compounds can be used, and their metabolites can be selectively detected by measuring hydrogen isotope ratios using techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). frontiersin.org This approach allows researchers to selectively track the fate of a specific compound through complex metabolic networks. irisotope.comfrontiersin.org
Table 2: Research Findings on the Identification of this compound
| Finding | Organism/System | Analytical Method(s) | Key Outcome | Citation(s) |
|---|---|---|---|---|
| Identification as a disulphate metabolite | Female Rat (in vivo) | Chromatography, GC-MS | This compound was identified as a biliary metabolite of androsterone sulphate. | nih.gov, keio.ac.jp |
| Identification as a testosterone (B1683101) metabolite | Mouse hepatic microsomes (in vitro) | GC-MS | 16beta-hydroxytestosterone was identified as a metabolite of testosterone. | nih.gov |
Stable Isotope Labeling for Internal Standards and Metabolic Tracing
Stable isotope-labeled (SIL) internal standards are the preferred choice for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). scispace.com Their use is crucial for correcting variations that can occur during sample preparation, such as dilutions, evaporation, and recovery, as well as instrumental fluctuations. scispace.comsigmaaldrich.com The key advantage of a SIL internal standard is its physicochemical similarity to the analyte, this compound. This similarity ensures that both the analyte and the standard behave almost identically during extraction and analysis, leading to more accurate and precise quantification. sigmaaldrich.com
Deuterium-labeled compounds are commonly used as SIL internal standards. researchgate.netmedchemexpress.com For instance, the synthesis of deuterium-labeled steroids can be achieved through methods like microwave-enhanced H/D-exchange reactions. researchgate.net These labeled standards are then added to biological samples at a known concentration at the beginning of the analytical process. By comparing the mass spectrometry signal of the endogenous this compound to that of the SIL internal standard, researchers can accurately determine its concentration, even if some of the sample is lost during preparation. sigmaaldrich.com
Beyond quantification, stable isotope tracing is a powerful technique for investigating the metabolic pathways of this compound in vivo. embopress.orgmdpi.comresearchgate.net By introducing a labeled precursor of this compound into a biological system, researchers can track the movement of the isotopic label through various metabolic reactions. embopress.orgmdpi.com This allows for the elucidation of its metabolic fate, including the identification of downstream metabolites and the quantification of metabolic pathway activity. mdpi.comnih.gov For example, administering a ¹³C-labeled nutrient can help in assessing its contribution to different metabolic pathways. embopress.org This approach provides a detailed view of how this compound is synthesized, converted, and eliminated within the body. embopress.orgmdpi.com
Carbon Isotope Ratio Mass Spectrometry for Endogenous/Exogenous Differentiation in Animal Studies
Carbon isotope ratio mass spectrometry (IRMS) is a specialized technique used to distinguish between endogenous (naturally produced by the body) and exogenous (originating from an external source) steroids, including potentially this compound, in animal studies. researchgate.netwikipedia.orgelementar.com This method is based on the subtle but measurable differences in the natural abundance of carbon isotopes (¹³C and ¹²C) in different substances. nih.govchiron.no
The ¹³C/¹²C ratio of a synthetic steroid is often different from that of the same steroid produced endogenously by an animal. researchgate.net This is because the synthetic processes used to create commercial steroids and the carbon sources of animal diets can lead to different isotopic compositions. nih.gov
In a typical IRMS analysis, a biological sample (e.g., urine) is collected from the animal. The steroids of interest are extracted, purified, and then analyzed by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). researchgate.net The GC separates the different steroid metabolites, and the IRMS measures the precise ¹³C/¹²C ratio for each compound. By comparing the isotope ratio of a target steroid to that of an endogenous reference compound (a steroid that is only produced by the body), scientists can determine if the target steroid has been exogenously administered. scispace.com For example, in doping control for testosterone, the ¹³C/¹²C ratio of androsterone (a testosterone metabolite) is compared to that of an endogenous reference compound like 11β-hydroxyandrosterone. scispace.com
This technique has been successfully applied in animal studies to detect the misuse of growth promoters and in sports doping control. researchgate.netscispace.com The ability to differentiate between endogenous and exogenous sources is crucial for enforcing regulations against the use of banned substances in livestock and performance animals. researchgate.net
Method Validation and Quality Assurance in Academic Research
To ensure the reliability and scientific validity of research findings related to this compound, rigorous method validation and quality assurance practices are essential. researchgate.netujpronline.comresearchgate.netadryan.com This involves demonstrating that an analytical method is suitable for its intended purpose. ujpronline.comeuropa.eu
Sensitivity, Selectivity, Accuracy, and Precision Assessments
The validation of an analytical method for this compound involves the assessment of several key performance characteristics: adryan.comelementlabsolutions.comidc-online.com
Sensitivity: This refers to the lowest amount of this compound that can be reliably detected and quantified. elementlabsolutions.com It is often defined by the limit of detection (LOD) and the limit of quantification (LOQ). A common approach to determine the LOD is to find the concentration that produces a signal-to-noise ratio of 3:1, while for the LOQ, a ratio of 10:1 is generally considered acceptable. europa.eu
Selectivity (or Specificity): This is the ability of the method to measure this compound accurately in the presence of other components in the sample matrix, such as other steroids, metabolites, or impurities. europa.euelementlabsolutions.com Selectivity is crucial to avoid false positive results. It can be demonstrated by showing that the analytical procedure is not affected by potential interferences. europa.eu
Accuracy: This indicates how close the measured concentration of this compound is to its true value. elementlabsolutions.com Accuracy is typically assessed by analyzing samples with known concentrations of the analyte and comparing the measured results to the known values. elementlabsolutions.comidc-online.com
Precision: This describes the closeness of agreement between repeated measurements of the same sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (within the same laboratory, on the same day) and intermediate precision (within the same laboratory, but on different days or with different analysts). researchgate.net
The following table provides an example of acceptance criteria for these validation parameters in an analytical method.
| Parameter | Acceptance Criteria |
| Sensitivity (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Selectivity | No significant interference at the retention time of the analyte |
| Accuracy | Recovery within 85-115% of the true value |
| Precision (RSD) | ≤ 15% |
Use of Certified Reference Materials in Research
Certified Reference Materials (CRMs) are highly characterized and purified substances that are used as standards for calibration and quality control in analytical measurements. industry.gov.aueurofins.comlgcstandards.com The use of CRMs for this compound is essential for ensuring the traceability and comparability of analytical results between different laboratories and over time. industry.gov.au
CRMs are produced by national metrology institutes or accredited reference material producers and are accompanied by a certificate of analysis that states the certified property value (e.g., purity) and its associated uncertainty. industry.gov.auindustry.gov.au These materials have established metrological traceability to the International System of Units (SI). industry.gov.au
In the context of this compound research, CRMs can be used to:
Calibrate analytical instruments.
Validate analytical methods.
Assess the performance of a method on an ongoing basis.
Serve as a common reference point for multicenter studies.
The availability of CRMs for this compound and its metabolites is crucial for maintaining high standards of quality and reliability in academic research and in specialized areas like anti-doping science. industry.gov.au
Biological and Biochemical Roles of 16beta Hydroxyandrosterone in Research Models
16beta-Hydroxyandrosterone as a Metabolic Probe in Steroidogenesis Research
While not as extensively documented as other steroid metabolites, the principle of using hydroxylated steroids as probes in metabolic studies suggests a potential role for this compound. The introduction of a hydroxyl group at the 16beta position marks a specific enzymatic transformation, and tracing the fate of this metabolite can help elucidate the pathways of steroid synthesis and catabolism.
The presence of this compound in biological samples can indicate the activity of specific cytochrome P450 enzymes. For instance, studies on related compounds, such as 16β-OH-androstenedione, have shown that the 21-hydroxylase (CYP21A2), an enzyme critical for glucocorticoid and mineralocorticoid synthesis, can also exhibit 16β-hydroxylase activity towards androstenedione (B190577). This suggests that the detection of this compound could serve as an indirect marker for the activity and substrate specificity of certain steroidogenic enzymes.
Further research into the specific enzymes responsible for the formation of this compound and the factors that regulate their expression and activity will be crucial in establishing its utility as a definitive metabolic probe in steroidogenesis research.
Comparative Steroid Metabolism Studies in Animal Models
The metabolism of steroids can vary significantly between different species. Studying these differences is essential for translating findings from animal models to human physiology. This compound has been identified as a metabolite in several animal models, providing a comparative perspective on steroid biotransformation.
In female rats, this compound has been identified as a significant biliary metabolite of androsterone (B159326) sulfate (B86663). Specifically, it is excreted as this compound disulphate. This finding highlights a key metabolic pathway for androsterone in this model, demonstrating the importance of both 16-hydroxylation and sulfation in the detoxification and elimination of androgens. The study of such metabolites in rodent models is critical for understanding the hepatic clearance mechanisms of steroids.
| Model Organism | Precursor | Metabolite | Significance |
| Female Rat | Androsterone Sulfate | This compound Disulphate | Major biliary metabolite, indicating a key pathway for androgen elimination. |
The zebrafish (Danio rerio) has become an increasingly important model organism in endocrinology research. However, specific studies detailing the formation or physiological role of this compound in zebrafish are currently limited. While research has focused on other androgens and their hydroxylated metabolites, such as 11-ketotestosterone, the 16-hydroxylation pathway for androgens like androsterone has not been extensively characterized in this species. Future metabolomic studies in zebrafish may shed light on the presence and significance of this compound, offering further comparative insights into vertebrate steroid metabolism.
In the field of equine sports, the detection of anabolic steroid metabolites is of significant interest. While direct studies on this compound are not abundant, the detection of related compounds such as 16beta-Hydroxystanozolol in horse urine suggests that 16-hydroxylation is a relevant metabolic pathway for synthetic androgens in this species. Further investigation into the endogenous steroid profile of horses is needed to determine the prevalence and role of this compound.
Similarly, in canine models, comprehensive urinary steroid profiling is utilized to diagnose endocrine conditions like Cushing's syndrome. nih.gov While these profiles include a range of steroid hormones, specific data on this compound are not yet prominent in the available literature. Characterization of urinary metabolites of administered androgens in greyhound dogs has shown that 16alpha-hydroxylation is a significant pathway, but 16beta-hydroxylation was not observed as a major transformation. researchgate.net
| Model Organism | Related Finding | Implication |
| Equine | Detection of 16beta-Hydroxystanozolol | Suggests 16-hydroxylation is a relevant pathway for androgen metabolism. |
| Canine | 16alpha-hydroxylation is a major pathway for some androgens | The significance of 16beta-hydroxylation for endogenous androgens requires further study. |
Microorganisms are powerful tools for biotransformation due to their diverse enzymatic capabilities. Several fungal and bacterial species have been shown to perform 16-hydroxylation of androstane (B1237026) steroids, offering models for producing and studying these compounds.
Fungal biotransformations have demonstrated the capacity to introduce a hydroxyl group at the 16β-position of various androstanes. For example, the fungus Leptoporus fissilis can produce 16β-monohydroxy and 16β,18-dihydroxy products from dioxygenated 5α-androstanes. rsc.org Similarly, Cephalosporium aphidicola is known to hydroxylate 5α-androstane derivatives. researchgate.net
Bacterial cytochrome P450 enzymes also play a role in steroid hydroxylation. A substrate-promiscuous P450, CYP105D7, has been shown to catalyze the 16β-hydroxylation of several steroids, including testosterone (B1683101) and progesterone. nih.gov Another study on bacterial P450s demonstrated that various strains could stereoselectively hydroxylate testosterone at the 16β-position. tandfonline.com
| Microorganism Type | Example Species/Enzyme | Substrate(s) | Product(s) |
| Fungus | Leptoporus fissilis | Dioxygenated 5α-androstanes | 16β-monohydroxy and 16β,18-dihydroxy derivatives rsc.org |
| Fungus | Cephalosporium aphidicola | 5α-androstane derivatives | Hydroxylated androstanes researchgate.net |
| Bacterium | CYP105D7 | Testosterone, Progesterone | 16β-hydroxylated steroids nih.gov |
| Bacterium | Various P450s | Testosterone | 16β-hydroxytestosterone tandfonline.com |
Role in the Broader Steroid Metabolome Analysis for Biochemical Understanding
The analysis of the complete steroid metabolome, often through urinary steroid profiling, provides a comprehensive snapshot of adrenal and gonadal function. Within this context, this compound and its precursors and derivatives can serve as important biomarkers for both normal physiology and disease states.
The identification of 16beta-hydroxydehydroepiandrosterone (B3364497) (a related C19 steroid) in infant urine as early as 1968 highlighted the relevance of 16-hydroxylated androgens from early life. mdpi.com More recently, elevated levels of 16-hydroxylated DHEA metabolites have been noted in the context of fetal development and certain endocrine-related disorders.
In clinical research, urinary steroid profiling is a valuable tool for diagnosing and monitoring congenital adrenal hyperplasia (CAH) and adrenal tumors. bham.ac.ukmsdmanuals.com While specific mention of this compound as a key diagnostic marker is not yet widespread, the analysis of the broader androgen profile, including metabolites like 11-hydroxyandrosterone, is crucial. rupahealth.comhealthmatters.iohealthmatters.io The presence and concentration of this compound could provide additional information on atypical steroidogenic pathways that may be active in these conditions. For instance, a study on a related compound, 16β-OH-androstenedione, found it to be present in a patient with an endocrine tumor. researchgate.net This suggests that altered 16β-hydroxylation activity could be a feature of certain endocrine malignancies.
The continued development of high-resolution mass spectrometry techniques will likely lead to the more frequent and accurate quantification of less abundant steroid metabolites like this compound in complex biological samples. nih.gov This will undoubtedly enhance our biochemical understanding of the intricate network of steroid hormone synthesis and metabolism in health and disease.
Investigations into Enzyme Kinetics and Substrate Specificity Relevant to this compound Formation/Metabolism
The formation and metabolism of this compound are governed by the principles of enzyme kinetics and substrate specificity, which dictate the rate and selectivity of its biosynthesis from androgen precursors. Research in this area has primarily focused on identifying the enzymes capable of introducing a hydroxyl group at the 16β-position of the steroid nucleus and understanding which substrates they preferentially bind and convert.
Key enzymatic players in the 16β-hydroxylation of androgens belong to the cytochrome P450 (CYP) superfamily of monooxygenases. These heme-containing enzymes are central to steroidogenesis and the metabolism of a wide array of endogenous and exogenous compounds.
One of the significant enzymes identified is CYP11A1, traditionally known for catalyzing the side-chain cleavage of cholesterol to produce pregnenolone (B344588), the initial step in steroid hormone biosynthesis. However, further investigations have revealed its broader substrate capacity. Studies using in vitro reconstituted enzyme systems have demonstrated that CYP11A1 possesses 16β-hydroxylase activity towards dehydroepiandrosterone (B1670201) (DHEA). nih.gov This finding suggests a potential alternative role for CYP11A1 in androgen metabolism, expanding its function beyond the canonical steroidogenic pathway. nih.gov
The substrate promiscuity of P450 enzymes is a recurring theme. For instance, administration of DHEA to rats has been shown to induce the 6β- and 16β-hydroxylation of both androstenedione and testosterone, a reaction associated with the CYP3A family of enzymes. nih.gov Furthermore, microbial enzymes have been identified that exhibit potent 16β-hydroxylase activity. CYP109E1 from Bacillus megaterium can hydroxylate testosterone to form 16β‐hydroxytestosterone, and the substrate-promiscuous P450, CYP105D7, is capable of catalyzing the 16β-hydroxylation of steroids like testosterone and 4-androstene-3,17-dione. nih.gov
While these studies have been crucial in identifying the enzymes and their substrates, detailed kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the specific 16β-hydroxylation of androgen precursors are not extensively documented in the available literature. Such data is essential for quantifying the efficiency and capacity of these enzymatic pathways. The determination of these kinetic constants would allow for a more precise understanding of the physiological relevance and potential rate-limiting steps in this compound formation.
The following table summarizes the key enzymatic reactions involved in the formation of 16β-hydroxylated androgens based on current research findings.
Enzymatic Reactions in 16β-Hydroxylation of Androgens
| Enzyme | Substrate | Product | Research Model |
| CYP11A1 | Dehydroepiandrosterone (DHEA) | 16β-Hydroxydehydroepiandrosterone | In vitro reconstituted enzyme system |
| CYP3A Family | Androstenedione | 16β-Hydroxyandrostenedione | Rat liver microsomes (induced) |
| CYP3A Family | Testosterone | 16β-Hydroxytestosterone | Rat liver microsomes (induced) |
| CYP109E1 | Testosterone | 16β-Hydroxytestosterone | Bacillus megaterium |
| CYP105D7 | Testosterone | 16β-Hydroxytestosterone | Microbial P450 system |
| CYP105D7 | 4-Androstene-3,17-dione | 16β-Hydroxyandrostenedione | Microbial P450 system |
Information regarding the subsequent metabolism of this compound and the kinetic parameters of the enzymes involved is also limited. The metabolic fate of this compound would likely involve further reactions such as oxidation or conjugation, catalyzed by other steroid-metabolizing enzymes. However, specific studies detailing the substrate specificity and kinetics of enzymes that recognize this compound as a substrate are required to fully elucidate its metabolic pathway.
Advanced Research Methodologies and Future Directions
Omics Approaches in Steroid Metabolomics Research
"Omics" technologies offer a holistic view of biological systems, a significant leap from traditional targeted analyses. In steroid research, metabolomics, the large-scale study of small molecules or metabolites, provides a real-time snapshot of metabolic processes. plos.org This is particularly crucial for understanding the intricate web of steroid synthesis and catabolism.
Targeted and Untargeted Metabolomics for Steroid Profiling
Metabolomics strategies are broadly categorized into two main approaches: targeted and untargeted metabolomics. creative-proteomics.com The choice between these techniques is dictated by the specific research question. creative-proteomics.com
Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a biological sample, including those that are unknown. creative-proteomics.com This hypothesis-generating approach is invaluable for discovering novel biomarkers and gaining new insights into physiological and pathological states. creative-proteomics.comfrontiersin.org For instance, an untargeted analysis of serum or urine could reveal previously uncharacterized metabolites related to 16beta-Hydroxyandrosterone, potentially uncovering new metabolic pathways or links to disease. frontiersin.orgmetwarebio.com This method typically employs high-resolution mass spectrometry (HRMS) platforms, such as UPLC-Orbitrap-MS/MS, which can capture a wide range of compounds. mdpi.com While powerful for discovery, a limitation is the potential for false-positive signals and the lack of absolute quantification without proper standards. mdpi.com
Targeted metabolomics , in contrast, is a hypothesis-driven approach that focuses on the precise measurement of a predefined set of known and biochemically annotated metabolites. creative-proteomics.com This method offers high sensitivity, accuracy, and the ability for absolute quantification, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). mdpi.comamericanpharmaceuticalreview.com In the context of this compound, a targeted panel could be designed to quantify this specific steroid and its known precursors and downstream metabolites. This is particularly useful for validating findings from untargeted studies or for investigating specific enzymatic activities. The inclusion of isotopically labeled internal standards in targeted assays improves the accuracy and precision of quantification, reducing the likelihood of analytical errors. creative-proteomics.commdpi.com
A newer approach, semi-targeted metabolomics , combines the strengths of both strategies, allowing for the accurate quantification of a predefined set of metabolites while also enabling the retrospective analysis of the full dataset to identify other metabolic changes. nih.gov
The following table summarizes the key differences between targeted and untargeted metabolomics:
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Goal | Quantify a predefined set of known metabolites | Profile all detectable metabolites in a sample |
| Approach | Hypothesis-driven | Hypothesis-generating |
| Scope | Narrow, focused on specific pathways | Broad, global profiling |
| Quantification | Absolute quantification | Relative quantification |
| Sensitivity & Specificity | High | Variable, prone to false positives |
| Compound Identification | Confirmatory | Exploratory |
| Typical Technology | Triple Quadrupole LC-MS/MS | High-Resolution MS (e.g., TOF, Orbitrap) |
In Vitro and Ex Vivo Models for Studying this compound Metabolism
To investigate the intricate biochemical processes involving this compound, researchers rely on various in vitro and ex vivo models that replicate aspects of human physiology in a controlled laboratory setting.
Cell Culture Models for Enzymatic Activity Investigations
Cell culture models are fundamental tools for studying steroidogenesis and the enzymatic reactions that produce and metabolize steroids like this compound. The human adrenocortical carcinoma cell line, NCI-H295R , is a widely used and well-characterized model. cellosaurus.orgatcc.orgnih.gov These cells are considered pluripotent as they express most of the key enzymes required for the biosynthesis of mineralocorticoids, glucocorticoids, and androgens, mirroring the functions of the adrenal cortex. cellosaurus.orgmdpi.com
The H295R cell line is particularly valuable because it produces a wide range of steroid hormones, allowing researchers to study the effects of various compounds on the entire steroidogenic pathway. cellosaurus.orgwikipedia.org For example, by exposing H295R cells to potential endocrine-disrupting chemicals, scientists can assess changes in the production of androgens and their metabolites. While specific studies focusing on the metabolism of this compound in H295R cells are not extensively documented in publicly available literature, this model system provides a powerful platform for such investigations. Researchers could introduce precursor steroids and use techniques like LC-MS/MS to trace the formation of this compound and identify the enzymes involved.
The following table details some of the key steroidogenic enzymes expressed in H295R cells relevant to androgen metabolism:
| Enzyme | Gene | Function in Androgen Metabolism |
| Cytochrome P450 17A1 | CYP17A1 | Catalyzes 17α-hydroxylation and 17,20-lyase reactions, crucial for androgen precursor synthesis. mdpi.com |
| 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase type 2 | HSD3B2 | Converts Δ5-steroids to Δ4-steroids, a key step in the formation of active androgens. mdpi.com |
| 17β-hydroxysteroid dehydrogenase | HSD17B | Interconverts androstenedione (B190577) and testosterone (B1683101). |
| 5α-reductase | SRD5A | Converts testosterone to the more potent androgen, dihydrotestosterone (B1667394). |
Organ-on-a-Chip and Other Advanced In Vitro Systems for Metabolic Studies
While traditional 2D cell cultures are informative, they often lack the complex microenvironment of native tissues. Organ-on-a-chip (OOC) technology has emerged as a revolutionary tool to bridge this gap. micronit.comharvard.eduhdmt.technology OOCs are microfluidic devices that contain living cells cultured in continuously perfused, micrometer-sized chambers, recreating the 3D architecture and physiological functions of human organs. micronit.comnih.gov
These "organs-on-chips" can model various tissues, including the liver, which is a primary site of steroid metabolism. micronit.com A liver-on-a-chip, for instance, can be used to study the biotransformation of steroids like this compound in a more physiologically relevant context than simple cell cultures. The microfluidic environment allows for the controlled delivery of nutrients and precursor compounds, as well as the collection of metabolites for analysis. nih.gov This technology holds immense promise for predicting human metabolic responses with greater accuracy and for investigating complex intercellular interactions that influence steroid metabolism. Although specific applications of OOCs to study this compound are still emerging, the potential for this technology to provide deeper insights is significant.
Computational and Systems Biology Approaches in Steroid Research
The vast amount of data generated by omics technologies necessitates the use of computational and systems biology approaches for meaningful interpretation.
Modeling of Steroidogenic Pathways Involving this compound
Computational modeling allows for the integration of experimental data into a cohesive framework, enabling the simulation and prediction of the behavior of complex biological systems like the steroidogenic network. bham.ac.uk By creating mathematical models of the enzymatic reactions involved in steroid synthesis and metabolism, researchers can explore the dynamics of the pathway and predict how it might respond to various perturbations.
These models can incorporate data on enzyme kinetics, gene expression levels from different tissues, and metabolite concentrations obtained from metabolomics studies. bham.ac.uk For example, a model of adrenal or gonadal steroidogenesis could be used to simulate the flux through different pathways leading to the formation of this compound. This can help to identify key regulatory points and predict how genetic variations in steroidogenic enzymes might alter the production of this and other androgens.
While comprehensive computational models specifically detailing the pathways involving this compound are still under development, the general framework for modeling steroidogenesis is well-established. bham.ac.ukbham.ac.uk As more quantitative data on the enzymes that metabolize and are metabolized by this compound become available, these models will become increasingly powerful tools for understanding its role in health and disease. This approach can also aid in the interpretation of complex urinary steroid profiles for the diagnosis of inborn errors of steroidogenesis.
Development of Novel Analytical Techniques for Enhanced Detection and Characterization
The accurate detection and characterization of 16β-Hydroxyandrosterone and other steroids are pivotal for understanding their physiological roles and potential as biomarkers. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have long been the standard, recent advancements have focused on developing more rapid, sensitive, and accessible analytical techniques. mdpi.comnih.gov
Modern steroid analysis has seen a significant shift towards liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity, specificity, and simplified sample preparation compared to older methods. sciex.comnih.gov High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) systems, such as the ZenoTOF 7600, have further enhanced the ability to quantify low-level steroids and structurally characterize isomers and isobars with greater precision. sciex.comhilarispublisher.com These advanced MS techniques are crucial for metabolomics studies, enabling the simultaneous detection of multiple analytes from a small sample volume. nih.gov
Beyond mass spectrometry, several novel methods are emerging. mdpi.com Electrochemical sensors offer advantages like low cost, high sensitivity, and real-time monitoring capabilities. mdpi.comresearchgate.net Spectroscopic techniques, including fluorescence spectrometry, are valued for their high throughput and minimal sample requirements. mdpi.com Other innovative approaches include the use of biosensors, artificial sensors, and immunoassays like lateral flow immunoassays (LFIA) for rapid screening. mdpi.commdpi.comnih.gov These methods aim to reduce the reliance on complex instrumentation and specialized technicians, making steroid analysis more efficient and cost-effective. mdpi.comnih.gov
| Analytical Technique | Principle | Key Advantages | Primary Application in Steroid Research |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio after ionization and fragmentation. sciex.com | High sensitivity, high specificity, simplified sample preparation, multiplexing capability. sciex.comtohoku.ac.jpcreative-proteomics.com | Gold standard for quantitative analysis of steroid profiles in clinical and research labs. nih.govtohoku.ac.jp |
| High-Resolution Mass Spectrometry (HRMS) | A type of MS that provides extremely accurate mass measurements, allowing for the determination of elemental composition. hilarispublisher.com | Unprecedented accuracy, identification of unknown compounds, distinction between isobars. hilarispublisher.commdpi.com | Detecting emerging or unknown steroid metabolites and enhancing specificity in doping control. hilarispublisher.com |
| Electrochemical Sensors | Measure the change in electrical properties (e.g., current, potential) when the target analyte interacts with an electrode surface. mdpi.com | Low cost, rapid response, portability, real-time monitoring. mdpi.comresearchgate.net | Rapid, on-site screening of specific steroids in various samples. nih.gov |
| Fluorescence Spectrometry | Detects the fluorescence emitted by a compound when it absorbs light. mdpi.com | High sensitivity, high throughput, minimal sample usage. mdpi.com | Screening and quantification of fluorescently active steroids or those that can be derivatized with a fluorophore. |
| Lateral Flow Immunoassays (LFIA) | Immuno-chromatographic test where a sample flows along a membrane and interacts with specific antibodies. mdpi.com | Rapid results, ease of use, no need for complex instrumentation. mdpi.commdpi.com | Rapid screening for the presence of specific steroids in food safety and doping control. mdpi.com |
Unexplored Metabolic Pathways and Biological Significance of 16β-Hydroxyandrosterone
16β-Hydroxyandrosterone is a known metabolite of the androgen androsterone (B159326). ontosight.ainih.gov Its biosynthesis involves the hydroxylation of precursor steroids by specific enzymes. ontosight.ai While it is established as part of the broader steroid metabolic network, many of its specific downstream pathways and precise biological functions remain largely uncharacterized. ontosight.ainih.gov The compound is known to participate in physiological processes regulated by androgens, but its interaction with androgen receptors is weaker than that of primary androgens like testosterone, suggesting it may have unique or modulatory roles. ontosight.ai
The exploration of such "unknown" metabolic space is a significant challenge in modern biology. nih.govmdpi.com The human genome contains a vast number of uncharacterized genes that encode for metabolic enzymes, indicating that our understanding of cellular metabolism is incomplete. nih.gov Future research on 16β-Hydroxyandrosterone will likely focus on identifying its unique metabolic fate and its contribution to both normal physiology and pathological conditions, where it could serve as a potential biomarker. ontosight.ai
Untargeted and targeted metabolomics platforms are powerful tools for this discovery process. nih.gov By comparing the metabolic profiles of cells or tissues under different conditions, researchers can identify novel metabolites and pathways regulated by specific enzymes. nih.govplos.org Such approaches could elucidate whether 16β-Hydroxyandrosterone is a terminal excretion product or an intermediate in pathways leading to other biologically active steroids. Unraveling these connections is essential for fully understanding its significance in the complex web of steroid hormone action.
| Metabolic Aspect | Known Information | Unexplored Areas / Future Directions |
|---|---|---|
| Precursors | Metabolite of androsterone and dehydroepiandrosterone (B1670201) (DHEA). ontosight.ainih.govontosight.ai Formed via hydroxylation. ontosight.ai | Quantifying the relative contributions of different precursor pathways in various tissues. |
| Downstream Metabolites | Identified as a disulphate conjugate in bile, suggesting a pathway for excretion. nih.gov | Are there other biologically active metabolites derived from 16β-Hydroxyandrosterone? What are the enzymes involved in its further conversion? |
| Biological Activity | Participates in androgen-sensitive processes; weaker activity than primary androgens. ontosight.ai | Does it have unique, non-classical receptor interactions? Does it act as an antagonist or modulator of other steroid receptors? |
| Pathological Relevance | Abnormal levels have been associated with certain pathological conditions. ontosight.ai | Defining its specific role and utility as a biomarker in diseases like prostate cancer or endocrine disorders. ontosight.ai |
Research into the Regulatory Mechanisms of 16β-Hydroxylase Activity
The synthesis of 16β-Hydroxyandrosterone is catalyzed by enzymes with 16β-hydroxylase activity, primarily members of the cytochrome P450 (CYP) superfamily. epa.govnih.gov Research indicates that specific isozymes, including those from the CYP2B and CYP3A families, are responsible for this reaction. nih.govresearchgate.net For instance, in rats, testosterone 16β-hydroxylase activity is a marker for the levels of cytochrome P-450b. nih.gov The CYP3A subfamily, which is abundant in the human liver and intestine, is responsible for metabolizing a vast number of compounds, including endogenous steroids. nih.govwikipedia.org
The expression and activity of these CYP enzymes are subject to complex regulation, leading to significant variability among individuals. nih.gov This regulation occurs at the genetic level through polymorphisms and is also influenced by various physiological and environmental factors. nih.govnih.gov Hormones play a critical role; for example, glucocorticoids and growth hormone (GH) can enhance CYP3A4 activity, while iodothyronines may decrease it. oup.com Furthermore, exposure to certain chemicals, such as peroxisome proliferators, can lead to compound-specific increases in 16β-testosterone hydroxylase activity. researchgate.net
Future research will need to further dissect this intricate regulatory network. Understanding the factors that control 16β-hydroxylase activity is crucial, as alterations could affect steroid homeostasis and an individual's predisposition to certain diseases. nih.gov Investigating the tissue-specific expression and the interplay of different regulatory signals (hormonal, chemical, genetic) on CYP enzymes will provide a clearer picture of how 16β-Hydroxyandrosterone levels are maintained in the body. nih.govmdpi.com
| Regulatory Factor | Relevant Enzyme(s) | Effect on Activity/Expression | Reference |
|---|---|---|---|
| Hormones (Glucocorticoids) | CYP3A4, CYP3A2 | Positive regulation (induction). | oup.com |
| Hormones (Growth Hormone) | CYP3A4 | Enhances activity. | oup.com |
| Hormones (Iodothyronines) | CYP3A Subfamily | Negative regulation (down-regulation). | oup.com |
| Chemical Inducers (e.g., some Peroxisome Proliferators) | CYP2B1, CYP3A1, CYP3A2 | Compound-specific increases in 16β-testosterone hydroxylase activity. | researchgate.net |
| Genetic Polymorphisms | CYP3A5, CYP3A7 | Leads to significant inter-individual variability in expression and activity. | nih.gov |
Methodological Innovations in Steroid Research
The field of steroid research is continually evolving, driven by methodological innovations that enhance the efficiency, scope, and precision of analysis and synthesis. A major trend has been the move from traditional immunoassays, which can suffer from a lack of specificity, to mass spectrometry-based methods that offer superior validity and throughput. nih.govtohoku.ac.jp This transition has established techniques like GC-MS and LC-MS/MS as the gold standard for steroid quantification. nih.gov
Recent innovations are pushing the boundaries even further. The development of next-generation analytical platforms, particularly high-resolution mass spectrometry (HRMS), allows for the detection of substances at previously undetectable levels and the identification of unknown metabolites. hilarispublisher.commdpi.com Isotope ratio mass spectrometry (IRMS) provides a powerful tool to distinguish between endogenous and synthetically derived steroids, which is of particular importance in anti-doping research. hilarispublisher.com Beyond analysis, there have been significant advances in chemical synthesis. The integration of continuous flow chemistry with biocatalysis and photochemistry is enabling more efficient, safer, and scalable synthesis of complex steroids. uva.nl These methods allow for the creation of novel steroid analogs for research and therapeutic development. uva.nlacs.org
Another area of innovation lies in the development of novel sensor technologies. mdpi.com Various types of biosensors and chemically designed artificial sensors are being created to provide rapid, on-site analysis without the need for complex sample preparation, complementing traditional laboratory-based methods. mdpi.comnih.gov
| Innovation Area | Specific Technology/Method | Impact on Steroid Research | Reference |
|---|---|---|---|
| Analytical Chemistry | High-Resolution Mass Spectrometry (HRMS) & Tandem MS (MS/MS) | Enables highly sensitive and specific quantification, structural elucidation, and discovery of novel metabolites. | sciex.comhilarispublisher.com |
| Analytical Chemistry | Isotope Ratio Mass Spectrometry (IRMS) | Distinguishes between endogenous and exogenous steroids, crucial for anti-doping. | hilarispublisher.com |
| Synthetic Chemistry | Continuous Flow Chemistry, Photochemistry, Biocatalysis | Provides more efficient, safer, and scalable methods for synthesizing complex steroids and their analogs. | uva.nl |
| Sensor Technology | Electrochemical Biosensors and Artificial Sensors | Allows for rapid, portable, and on-site detection of specific steroids, decentralizing analysis. | researchgate.netmdpi.comnih.gov |
| Data Analysis | Advanced Metabolomics & Chemoproteomics Platforms | Integrates large-scale data to map uncharacterized metabolic pathways and enzyme functions. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 16β-Hydroxyandrosterone, and what key reaction conditions must be optimized to ensure high yield and purity?
- Methodological Answer : Synthesis typically begins with steroidal precursors like dehydroepiandrosterone (DHEA). Key steps include bromination at C-16α followed by controlled alkaline hydrolysis to introduce the hydroxyl group . Reaction conditions (e.g., solvent polarity, temperature gradients) must be tightly controlled to minimize side products. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying structural integrity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 16β-Hydroxyandrosterone in experimental settings?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) is indispensable for confirming stereochemistry at C-16β. Purity can be assessed via HPLC with UV detection or mass spectrometry. For biological matrices, ELISA kits optimized for steroid detection (e.g., cross-reactivity testing with structurally similar androgens) are recommended .
Q. What are the known biological roles and metabolic pathways of 16β-Hydroxyandrosterone in human endocrine regulation?
- Methodological Answer : 16β-Hydroxyandrosterone is a metabolite of DHEA-S, interacting with adrenal pathways (e.g., ACTH stimulation) and hepatic conjugation processes. Its role in androgen homeostasis can be studied using adrenal cell lines or in vivo models, with LC-MS/MS quantification in plasma/urine .
Q. What are the critical considerations for handling and storing 16β-Hydroxyandrosterone to prevent degradation during experimental procedures?
- Methodological Answer : Store lyophilized samples at -80°C under inert gas to prevent oxidation. For solutions, use anhydrous solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Degradation products can be monitored via stability-indicating HPLC methods .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data for 16β-Hydroxyandrosterone across different in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from interspecies metabolic differences or assay sensitivity. Validate findings using orthogonal methods (e.g., radiolabeled tracer studies vs. immunoassays). Subgroup analyses (e.g., sex-specific responses) and interaction tests (e.g., ANCOVA) can identify confounding variables .
Q. What methodologies are recommended for detecting trace levels of 16β-Hydroxyandrosterone in complex biological matrices?
- Methodological Answer : Immunoaffinity purification followed by LC-MS/MS provides high specificity and sensitivity (detection limits <1 pg/mL). For ELISA, optimize sample dilution buffers to minimize matrix effects and validate against a gold-standard method (e.g., isotope dilution) .
Q. How should researchers design experiments to investigate the enzyme kinetics of 16β-Hydroxyandrosterone biosynthesis under varying physiological conditions?
- Methodological Answer : Use recombinant CYP450 enzymes (e.g., CYP3A4) in kinetic assays with co-factor supplementation (NADPH). Vary substrate concentrations and measure product formation via time-resolved MS. Apply Michaelis-Menten or Hill equation models to assess allosteric regulation .
Q. What statistical approaches are most effective for analyzing dose-response relationships of 16β-Hydroxyandrosterone in preclinical studies?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic models) quantifies EC₅₀/IC₅₀ values. For heterogeneous responses, Bayesian hierarchical models account for inter-individual variability. Pre-specify subgroup hypotheses (e.g., genetic polymorphisms) to avoid Type I errors .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise, conduct sensitivity analyses (e.g., leave-one-out meta-analysis) and assess assay cross-reactivity using structurally analogous compounds .
- Synthesis Optimization : Reductive cleavage (e.g., Zn dust) and borohydride reduction are critical for stabilizing intermediates during multi-step synthesis .
- Ethical and Reproducibility Standards : Follow guidelines for experimental reporting (e.g., detailed synthesis protocols in supplementary materials, pre-registration of preclinical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
